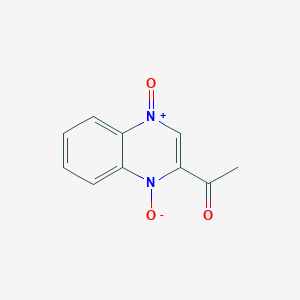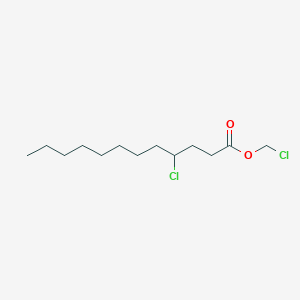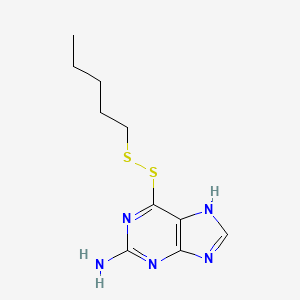
6-(pentyldisulfanyl)-7H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(pentyldisulfanyl)-7H-purin-2-amine is an organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pentyldisulfanyl)-7H-purin-2-amine typically involves the introduction of the pentyldisulfanyl group to a purine precursor. One common method is the nucleophilic substitution reaction where a purine derivative reacts with a pentyldisulfanyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(pentyldisulfanyl)-7H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The pentyldisulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the disulfide bond, yielding thiol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(pentyldisulfanyl)-7H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(pentyldisulfanyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The pentyldisulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(butyldisulfanyl)-7H-purin-2-amine
- 6-(hexyldisulfanyl)-7H-purin-2-amine
- 6-(methylthio)-7H-purin-2-amine
Uniqueness
6-(pentyldisulfanyl)-7H-purin-2-amine is unique due to the specific length and structure of its pentyldisulfanyl group. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds with different alkyl chain lengths or functional groups.
Propiedades
Número CAS |
78263-80-6 |
|---|---|
Fórmula molecular |
C10H15N5S2 |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
6-(pentyldisulfanyl)-7H-purin-2-amine |
InChI |
InChI=1S/C10H15N5S2/c1-2-3-4-5-16-17-9-7-8(13-6-12-7)14-10(11)15-9/h6H,2-5H2,1H3,(H3,11,12,13,14,15) |
Clave InChI |
GBZPUCHTLAAREO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSSC1=NC(=NC2=C1NC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
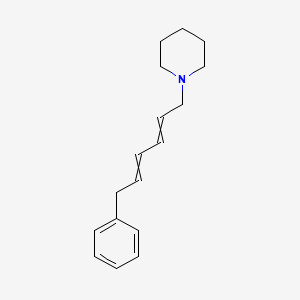
![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)
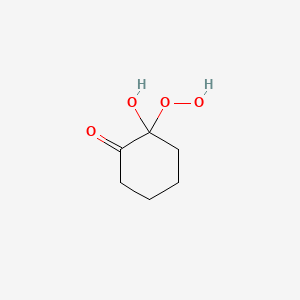

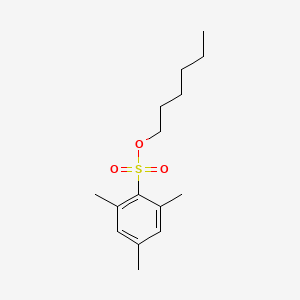
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)

![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)

